![molecular formula C10H6ClNO3 B12850283 5-(Pyridin-2-yloxy)-2-furoyl chloride](/img/structure/B12850283.png)
5-(Pyridin-2-yloxy)-2-furoyl chloride
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Overview
Description
5-(Pyridin-2-yloxy)-2-furoyl chloride is an organic compound that features a furan ring substituted with a pyridin-2-yloxy group and a furoyl chloride moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yloxy)-2-furoyl chloride typically involves the reaction of 5-hydroxy-2-furoic acid with pyridin-2-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yloxy)-2-furoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydro
Biological Activity
5-(Pyridin-2-yloxy)-2-furoyl chloride is an organic compound that has gained attention due to its potential biological activities. This compound is characterized by a furoyl group linked to a pyridin-2-yloxy moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
This compound has the molecular formula C10H7ClN2O3 and a molecular weight of 232.62 g/mol. The structure features a furan ring, which is known for its diverse biological activities, and a pyridine ring that may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H7ClN2O3 |
Molecular Weight | 232.62 g/mol |
CAS Number | 18526373 |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing furan and pyridine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of furan can inhibit bacterial growth, suggesting that this compound may also possess similar effects. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antitumor Activity
The furoyl group is associated with various antitumor activities. Compounds derived from furan have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications in the furan structure can enhance the selectivity and potency against specific tumor types.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various furan derivatives, including those similar to this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
- Cytotoxicity Against Cancer Cells : Research involving the synthesis of furoyl derivatives highlighted their potential as anticancer agents. One study reported that a related compound exhibited IC50 values below 20 µM against several cancer cell lines, indicating promising cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of both the pyridine and furan rings enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins or enzymes.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal cellular processes.
- DNA Interaction : Some studies suggest that furan derivatives can intercalate into DNA, leading to inhibition of replication and transcription in cancer cells.
Properties
Molecular Formula |
C10H6ClNO3 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-pyridin-2-yloxyfuran-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO3/c11-10(13)7-4-5-9(14-7)15-8-3-1-2-6-12-8/h1-6H |
InChI Key |
WWBRCTPCFNXBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
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